2-Amino-3-chloro-4-methylphenol
Overview
Description
2-Amino-3-chloro-4-methylphenol is an organic compound that belongs to the class of substituted phenols It is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-chloro-4-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-4-methylphenol, with ammonia or an amine source under controlled conditions . Another method includes the chlorination of 2-amino-4-methylphenol using chlorine gas or a chlorinating agent like thionyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes use chlorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-4-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-chloro-4-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-4-methylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may exert its effects by disrupting bacterial cell membranes, leading to cell lysis and death . The compound’s molecular structure allows it to interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- 4-Amino-3-methylphenol
- 4-Amino-2-chlorophenol
Uniqueness
2-Amino-3-chloro-4-methylphenol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the presence of both an amino group and a chlorine atom on the phenol ring enhances its potential for diverse chemical transformations and applications .
Properties
IUPAC Name |
2-amino-3-chloro-4-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSQVCSMCYJWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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